(2S,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid
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Overview
Description
Scientific Research Applications
Immunobiological Activity
The compound's derivatives have been explored for immunostimulatory and immunomodulatory properties. Certain derivatives significantly enhanced the secretion of chemokines and augmented NO biosynthesis, primarily triggered by IFN-gamma, showcasing their potential in modulating immune responses (Doláková et al., 2005).
Mass Spectrometry and Fragmentation Analysis
Studies have utilized tandem mass spectrometry to investigate the compound's collision-induced dissociation pathways, revealing decarboxylation as a major pathway. Insights into the structure and stability of precursor and product anions were gained, enhancing our understanding of the compound's behavior under mass spectrometric analysis (Gillis et al., 2014).
Corrosion Inhibition
Derivatives of the compound have shown promising results as corrosion inhibitors for mild steel in acidic solutions. These studies reveal that the introduction of heteroatoms into the structure plays a significant role in enhancing the inhibition efficiency, offering potential applications in industrial corrosion protection (Leçe et al., 2008).
Chemical Synthesis and Reactions
The compound and its analogs have been utilized in various chemical synthesis pathways, leading to the formation of novel chemical structures. These studies provide valuable insights into the reaction mechanisms and potential applications of these synthesized compounds in different scientific fields (Valiullina et al., 2017), (Gimalova et al., 2013).
Future Directions
Properties
IUPAC Name |
(2S,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-13(2,3)20-12(19)15-9(11(17)18)10(16)8-6-4-5-7-14-8/h4-7,9-10,16H,1-3H3,(H,15,19)(H,17,18)/t9-,10+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYXNRDGPTYQBP-VHSXEESVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC=CC=N1)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]([C@@H](C1=CC=CC=N1)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.